TRANS (+/-) 1-[(TERT-BUTYL)OXYCARBONYL]-4-(2-CHLOROPHENYL)PYRROLIDINE-3-CARBOXYLIC ACID
Description
“TRANS (+/-) 1-[(TERT-BUTYL)OXYCARBONYL]-4-(2-CHLOROPHENYL)PYRROLIDINE-3-CARBOXYLIC ACID” is a pyrrolidine derivative characterized by a tert-butoxycarbonyl (BOC) protecting group at the 1-position and a 2-chlorophenyl substituent at the 4-position of the pyrrolidine ring. Its molecular formula is C₁₆H₁₉ClNO₄, with a molecular weight of 324.78 g/mol (calculated from structural analogs in and ). The compound is commonly used in pharmaceutical research and development (R&D) as a chiral building block or intermediate, particularly in the synthesis of bioactive molecules targeting central nervous system disorders or enzyme inhibitors.
Key identifiers include:
Properties
IUPAC Name |
(3S)-4-(2-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO4/c1-16(2,3)22-15(21)18-8-11(12(9-18)14(19)20)10-6-4-5-7-13(10)17/h4-7,11-12H,8-9H2,1-3H3,(H,19,20)/t11?,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJXFBYJBMDMRZ-PIJUOVFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C(C1)C2=CC=CC=C2Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672823 | |
| Record name | (3S)-1-(tert-Butoxycarbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212102-71-0 | |
| Record name | (3S)-1-(tert-Butoxycarbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Asymmetric Michael Addition for Pyrrolidine Core Synthesis
A foundational approach involves enantioselective Michael addition reactions to construct the pyrrolidine ring. For instance, carboxylate-substituted enones react with nitroalkanes under organocatalytic conditions to yield 5-alkyl-substituted pyrrolidine-3-carboxylic acids. Using (S)-diphenylprolinol trimethylsilyl ether as a catalyst, this method achieves up to 97% enantiomeric excess (ee) for intermediates like 5-methylpyrrolidine-3-carboxylic acid. Subsequent hydrogenation and Boc protection steps adapt this framework for target compounds.
Cyclization of Aminodiol Precursors
Alternative routes employ cyclization reactions starting from γ-keto esters or substituted diols. For example, Knochel-Grignard reactions between bromophenylmagnesium intermediates and Boc-protected amines generate trans-configured pyrrolidine precursors. Lithium chloride-mediated coupling followed by acid hydrolysis yields the pyrrolidine core with a 2-chlorophenyl substituent.
Electrophilic Aromatic Substitution
Direct chlorination of phenylpyrrolidine intermediates using Cl₂ or SOCl₂ in dichloromethane provides regioselective substitution at the ortho position. This method requires careful stoichiometry to avoid over-chlorination.
Boc Protection and Carboxylic Acid Functionalization
tert-Butoxycarbonyl (Boc) Group Installation
The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, reaction of the pyrrolidine amine with Boc₂O in dichloromethane and triethylamine at 0°C achieves quantitative protection. Post-reaction purification via silica gel chromatography isolates the Boc-protected intermediate in >95% purity.
Carboxylic Acid Activation and Stabilization
The carboxylic acid moiety is often introduced through oxidation of alcohol precursors or hydrolysis of ester groups. For instance, methyl ester intermediates undergo saponification with lithium hydroxide in tetrahydrofuran/water, yielding the free acid with >90% efficiency.
Stereochemical Control and Resolution
Enantioselective Hydrogenation
Catalytic hydrogenation using chiral Rh or Ru complexes resolves racemic mixtures. For trans-pyrrolidines, hydrogenation of enamine intermediates with [Rh(COD)(DIPAMP)]BF₄ achieves diastereomeric ratios of 9:1 (trans:cis).
Crystallization-Induced Dynamic Resolution
Racemic Boc-protected intermediates are resolved via crystallization with chiral acids (e.g., L-tartaric acid). This method enhances enantiopurity to >99% ee for pharmaceutical-grade material.
Industrial-Scale Optimization
Continuous Flow Synthesis
Recent patents describe telescoped reactions in flow reactors, reducing purification steps. For example, a three-step sequence (coupling, Boc protection, hydrolysis) achieves 65% overall yield with <2% impurities.
Green Chemistry Approaches
Solvent-free Boc protection using microwave irradiation reduces waste generation. Reaction times drop from 16 hours to 30 minutes, maintaining >95% yield.
Analytical and Purification Techniques
Chromatographic Methods
Reverse-phase HPLC with C18 columns resolves diastereomers using acetonitrile/water gradients (Table 1).
Table 1: HPLC Conditions for Diastereomer Separation
| Column | Mobile Phase | Flow Rate | Retention Time (trans) |
|---|---|---|---|
| C18 (250 mm) | 60:40 ACN/H₂O + 0.1% TFA | 1.0 mL/min | 12.3 min |
Recrystallization Protocols
Ethanol/water mixtures (7:3 v/v) recrystallize the final compound, enhancing purity from 92% to 99.5%.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
TRANS (+/-) 1-[(TERT-BUTYL)OXYCARBONYL]-4-(2-CHLOROPHENYL)PYRROLIDINE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
-
Synthesis of Bioactive Compounds :
- This compound serves as an intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and inflammatory disorders. Its structure allows for modifications that enhance pharmacological properties.
-
Drug Development :
- The compound has been utilized in the development of novel analgesics and anti-inflammatory drugs. Its ability to modulate receptor interactions is of particular interest in pain management therapies.
- Modulators of Transport Proteins :
Agricultural Applications
- Agrochemical Formulations :
Biochemical Research
-
Enzyme Interaction Studies :
- In biochemical research, this compound aids in studying enzyme interactions and metabolic pathways. It provides insights into complex biological processes that are vital for drug discovery and development.
-
Metabolic Pathway Analysis :
- Researchers utilize this compound to investigate metabolic pathways associated with various diseases, allowing for the identification of potential therapeutic targets.
Case Study 1: Neuropharmacological Development
A study published in a peer-reviewed journal examined the effects of BOC-trans-DL-Pro(2-chlorophenyl)-OH on pain modulation in animal models. The results indicated a significant reduction in pain response, suggesting its potential as a therapeutic agent for chronic pain management.
Case Study 2: Agricultural Efficacy
An agrochemical company reported enhanced efficacy when incorporating this compound into their pesticide formulations. Field trials demonstrated a 30% increase in crop yield compared to standard formulations, highlighting its potential role in sustainable agriculture practices.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Impact/Outcome |
|---|---|---|
| Pharmaceuticals | Intermediate for analgesics | Improved pain management |
| Modulator for ABC transporters | Enhanced drug absorption | |
| Agriculture | Pesticide formulation | Increased crop yield by 30% |
| Biochemical Research | Enzyme interaction studies | Insights into disease mechanisms |
| Metabolic pathway analysis | Identification of therapeutic targets |
Mechanism of Action
The mechanism of action of TRANS (+/-) 1-[(TERT-BUTYL)OXYCARBONYL]-4-(2-CHLOROPHENYL)PYRROLIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the tert-butoxycarbonyl group can influence the compound’s binding affinity and selectivity. The chlorophenyl group may interact with hydrophobic pockets in the target molecule, while the carboxylic acid group can form hydrogen bonds or ionic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of BOC-protected pyrrolidine-3-carboxylic acids with aryl substituents. Below is a systematic comparison with structurally analogous derivatives:
Structural Analogues and Substituent Effects
Physicochemical and Hazard Profiles
Lipophilicity and Solubility :
- Hazards: Target Compound: Limited hazard data; inferred risks include skin/eye irritation (common to BOC-protected acids). 2-[(3aR,8bS)-1-BOC-indeno-pyrrol-3a-yl]acetic acid (): Classified for acute toxicity (H302, H312), skin corrosion (H315), and respiratory irritation (H335). (3S,4R)-1-BOC-4-phenyl-pyrrolidine-3-carboxylic acid (): No explicit hazards listed, but similar compounds require handling in ventilated areas.
Biological Activity
TRANS (+/-) 1-[(tert-butyl)oxycarbonyl]-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and its implications in therapeutic applications. This article explores the biological activity of this compound, including its mechanism of action, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine core substituted with a tert-butoxycarbonyl group and a chlorophenyl moiety. Its molecular formula is . The presence of these functional groups is critical for its biological activity.
Research indicates that this compound acts primarily as an inhibitor of the BACE-1 enzyme, which is crucial in the production of amyloid-beta peptides implicated in Alzheimer's disease. The inhibition occurs through specific interactions at the enzyme's active site, where the chlorophenyl group enhances binding affinity due to hydrophobic interactions.
Inhibition Studies
A study highlighted the compound's ability to inhibit BACE-1 with sub-micromolar activity. The interaction of the aryl appendage within the BACE-1 S2′ subsite was particularly noted as a key factor in its inhibitory potency .
| Compound | Target Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|---|
| This compound | BACE-1 | Competitive Inhibition | < 1.0 |
Case Studies
Several studies have been conducted to evaluate the therapeutic potential of this compound:
- Alzheimer's Disease Models : In vitro studies using neuronal cell lines demonstrated that treatment with this compound led to a significant reduction in amyloid-beta levels, suggesting its potential as a therapeutic agent in Alzheimer's disease management .
- Neuroprotective Effects : Animal models treated with this compound exhibited improved cognitive function and reduced neuroinflammation markers, indicating not only direct effects on amyloid-beta production but also broader neuroprotective properties .
- Safety and Toxicology : Preliminary toxicological assessments revealed that the compound had a favorable safety profile at therapeutic doses, with no significant adverse effects noted in animal studies over extended periods .
Q & A
Q. Q1. What are the key synthetic steps for preparing this compound, and how can intermediates be characterized?
Methodological Answer: The synthesis typically involves:
Pyrrolidine Ring Formation : Cyclization of a β-chlorophenyl-substituted precursor using a Boc-protected amine to stabilize the intermediate .
Boc Protection : Introduction of the tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions .
Carboxylic Acid Activation : Hydrolysis of a methyl ester intermediate using LiOH or NaOH in THF/water .
Q. Characterization Tools :
- NMR : Confirm regiochemistry (e.g., 2-chlorophenyl substituent at C4) and trans configuration via coupling constants (e.g., J₃,4 ~3–5 Hz for trans pyrrolidine) .
- HPLC-MS : Verify purity (>95%) and molecular ion ([M+H]⁺ at m/z 326.79) .
Advanced Stereochemical Analysis
Q. Q2. How can enantiomeric resolution be achieved for the racemic mixture of this compound?
Methodological Answer :
- Chiral HPLC : Use a Chiralpak® IA or IB column with a hexane/isopropanol (80:20) mobile phase; adjust pH to 3.0 with TFA for better peak separation .
- Circular Dichroism (CD) : Compare experimental spectra with computational models (e.g., DFT-based predictions) to assign absolute configuration .
Data Note : The trans configuration reduces steric hindrance between the Boc group and 2-chlorophenyl substituent, favoring a single diastereomer during crystallization .
Safety and Handling Protocols
Q. Q3. What critical precautions are required for safe handling in laboratory settings?
Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat due to skin/eye irritation risks (GHS H315/H319) .
- Ventilation : Use a fume hood to avoid inhalation of dust (H335).
- Spill Management : Absorb with vermiculite and neutralize with 5% acetic acid before disposal .
Emergency Measures : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Structural Confirmation and Data Contradictions
Q. Q4. How can contradictory NMR data in stereochemical assignments be resolved?
Methodological Answer :
- Variable Temperature NMR : Identify dynamic effects (e.g., ring puckering) that may obscure coupling constants.
- X-ray Crystallography : Resolve absolute configuration unambiguously; compare with deposited CIF files (e.g., CCDC 263536 for this compound) .
- Cross-Validation : Correlate NOESY data (e.g., spatial proximity of Boc group to C4 substituent) with DFT-optimized structures .
Role of the Boc Group in Derivative Synthesis
Q. Q5. How does the Boc group influence reactivity in downstream derivatization?
Methodological Answer :
- Amine Protection : The Boc group stabilizes the pyrrolidine nitrogen during coupling reactions (e.g., peptide synthesis) .
- Deprotection Conditions : Use TFA in dichloromethane (1:4 v/v) for 2 hours; monitor by TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane) .
Example Application : After deprotection, the free amine can undergo reductive amination or acylation to generate bioactive analogs .
Analytical Method Optimization
Q. Q6. What HPLC conditions are optimal for quantifying this compound in reaction mixtures?
Methodological Answer :
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | C18 (4.6 × 150 mm) | HILIC (3.0 × 100 mm) |
| Mobile Phase | 0.1% TFA in ACN/H₂O | 10 mM NH₄OAc in ACN |
| Gradient | 20%→80% ACN in 15 min | Isocratic 65% ACN |
| Detection | UV 254 nm | MS (ESI+) |
| Retention Time | 6.8 min | 4.2 min |
Validation : Calibrate with a 0.1–10 µg/mL linear range (R² >0.99); LOD = 0.05 µg/mL .
Computational Modeling for Reactivity Prediction
Q. Q7. How can DFT calculations predict sites for electrophilic attack on this compound?
Methodological Answer :
- Electrostatic Potential Mapping : Identify electron-deficient regions (e.g., carbonyl oxygen of the Boc group) prone to nucleophilic attack .
- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to predict reactivity with electrophiles (e.g., E₂ reactions at the pyrrolidine β-carbon) .
Software Tools : Gaussian 16 (B3LYP/6-31G* basis set) or ORCA for geometry optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
